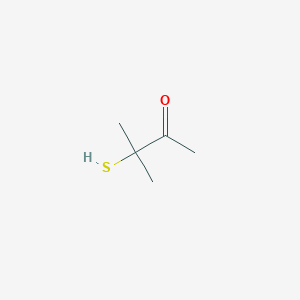
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is a sulfur-containing organic compound with the molecular formula C5H10OS. It is known for its distinct sulfurous odor and is primarily found in meat and meat products. This compound is formed through the Maillard reaction, which involves the interaction between sugars and amino acids such as cysteine or thiamin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can be synthesized from 2,4,5-trimethyl-2-ethyl-3-thiazoline through butylation and subsequent hydrolysis. Another method involves the reaction of an oxo-compound with sulfur or polysulfides and ammonia at room temperature .
Industrial Production Methods: In industrial settings, 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is produced through the Maillard reaction, which is a non-enzymatic browning process that occurs when reducing sugars react with amino acids. This method is widely used in the food industry to create meat-like flavors .
Chemical Reactions Analysis
Types of Reactions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products Formed:
Oxidation: Oxidation of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a flavoring agent in the food industry due to its meat-like aroma.
Biology: The compound is studied for its role in the Maillard reaction and its impact on food chemistry.
Medicine: Research is ongoing to explore its potential anti-inflammatory properties.
Industry: It is utilized in the production of flavors and fragrances.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) involves its interaction with molecular targets through its sulfur-containing functional group. This interaction can lead to the formation of various sulfur-containing compounds, which contribute to its distinct odor and flavor. The compound’s effects are primarily mediated through the Maillard reaction pathways .
Comparison with Similar Compounds
- 3-Mercapto-2-butanone
- 3-Mercapto-2-butanol
- 3-Mercapto-2,5-hexanedione
- 2-Mercapto-3-butanone
Uniqueness: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is unique due to its specific structure, which imparts a distinct sulfurous odor and flavor. Its formation through the Maillard reaction and its applications in the food industry set it apart from other similar compounds .
Properties
CAS No. |
42855-44-7 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.193 |
Purity |
95% min. |
Synonyms |
3-Mercapto-3-methyl-2-butanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B1147839.png)
![(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B1147846.png)
